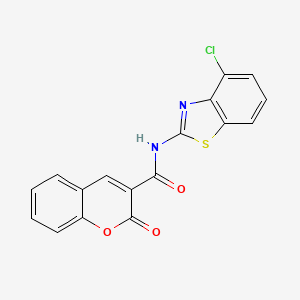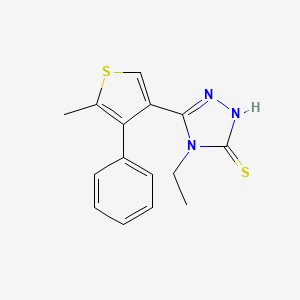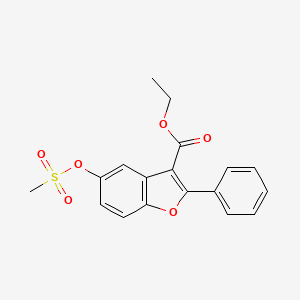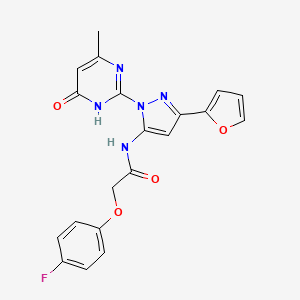![molecular formula C16H20N2O2S B2564831 N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide CAS No. 1184141-28-3](/img/structure/B2564831.png)
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a hydroxyphenyl group, and a sulfanyl group attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide typically involves multiple steps:
Formation of the Cyanocyclohexyl Intermediate: The initial step involves the formation of the cyanocyclohexyl intermediate through the reaction of cyclohexanone with cyanide sources under basic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the intermediate.
Formation of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, often using thiol reagents under mild conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate reacts with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyanocyclohexyl group can be reduced to form primary amines or other reduced products.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the cyanocyclohexyl group may produce primary amines.
科学研究应用
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a modulator of biological pathways.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of various enzymes and receptors.
Industrial Applications:
作用机制
The mechanism of action of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and sulfanyl groups may play crucial roles in binding to these targets, while the cyanocyclohexyl group may influence the compound’s overall conformation and stability. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.
相似化合物的比较
Similar Compounds
N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]-N-methylacetamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(1-cyanocyclohexyl)-2-[(4-aminophenyl)sulfanyl]-N-methylacetamide: Contains an amino group instead of a hydroxy group.
N-(1-cyanocyclohexyl)-2-[(4-chlorophenyl)sulfanyl]-N-methylacetamide: Features a chloro group instead of a hydroxy group.
Uniqueness
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions that influence its biological activity. This distinguishes it from similar compounds with different substituents, potentially leading to unique pharmacological properties and applications.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxyphenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(16(12-17)9-3-2-4-10-16)15(20)11-21-14-7-5-13(19)6-8-14/h5-8,19H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCOWECSTOQYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=CC=C(C=C1)O)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(2-Bromoethoxy)ethoxy]benzene](/img/structure/B2564749.png)
![N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2564751.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)
![4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide](/img/structure/B2564756.png)
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2564757.png)


![7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2564761.png)

![N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2564764.png)

![3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2564768.png)
